molecular formula C37H47N9O8 B12770155 Cyclotheonamide B CAS No. 129033-05-2

Cyclotheonamide B

Cat. No.: B12770155
CAS No.: 129033-05-2
M. Wt: 745.8 g/mol
InChI Key: KVILZKPCTDRTNA-XRBZIDJVSA-N
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Description

Cyclotheonamide B is a naturally occurring cyclic peptide isolated from the marine sponge Theonella swinhoei. This compound is known for its potent inhibitory activity against serine proteases, such as thrombin. This compound contains unique amino acids, including vinylogous tyrosine and α-ketoarginine, which were previously unknown in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Cyclotheonamide B involves a flexible, convergent approach starting from constituent amino acids. Conventional benzyl-, t-butyl-, and allyl-based protecting groups are used in the synthesis . The synthesis can be divided into two key segments: segment A (a tripeptide consisting of l-proline, l-α-hydroxy-β-homoarginine, and d-phenylalanine) and segment B (a dipeptide consisting of vinylogous l-tyrosine and l-2,3-diaminopropanoic acid) . These segments are then coupled using peptide coupling reagents such as TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronoium hexafluorophosphate) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthesis process. The compound is primarily synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Cyclotheonamide B undergoes various chemical reactions, including:

    Oxidation: The presence of vinylogous tyrosine allows for oxidation reactions.

    Reduction: Reduction reactions can occur at the α-ketoarginine residue.

    Substitution: Substitution reactions are possible at the amino acid residues.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vinylogous tyrosine can lead to the formation of quinone derivatives.

Scientific Research Applications

Cyclotheonamide B has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and macrocyclization.

    Biology: Investigated for its inhibitory effects on serine proteases, making it a valuable tool in enzymology studies.

    Medicine: Potential therapeutic applications due to its ability to inhibit thrombin, which is involved in blood clotting.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

Cyclotheonamide B exerts its effects by inhibiting serine proteases, such as thrombin. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis . The unique amino acids, vinylogous tyrosine and α-ketoarginine, play a crucial role in this inhibitory activity.

Comparison with Similar Compounds

Cyclotheonamide B is part of a family of cyclic peptides known as cyclotheonamides. Similar compounds include:

This compound is unique due to its specific amino acid composition and potent inhibitory activity against thrombin, making it a valuable compound for scientific research.

Properties

CAS No.

129033-05-2

Molecular Formula

C37H47N9O8

Molecular Weight

745.8 g/mol

IUPAC Name

N-[(3S,7E,9S,12R,16S,19S)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]acetamide

InChI

InChI=1S/C37H47N9O8/c1-22(47)42-29-21-41-31(49)16-13-25(19-24-11-14-26(48)15-12-24)43-33(51)28(20-23-7-3-2-4-8-23)45-35(53)32(50)27(9-5-17-40-37(38)39)44-34(52)30-10-6-18-46(30)36(29)54/h2-4,7-8,11-16,25,27-30,48H,5-6,9-10,17-21H2,1H3,(H,41,49)(H,42,47)(H,43,51)(H,44,52)(H,45,53)(H4,38,39,40)/b16-13+/t25-,27+,28-,29+,30+/m1/s1

InChI Key

KVILZKPCTDRTNA-XRBZIDJVSA-N

Isomeric SMILES

CC(=O)N[C@H]1CNC(=O)/C=C/[C@@H](NC(=O)[C@H](NC(=O)C(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O

Canonical SMILES

CC(=O)NC1CNC(=O)C=CC(NC(=O)C(NC(=O)C(=O)C(NC(=O)C2CCCN2C1=O)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O

Origin of Product

United States

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